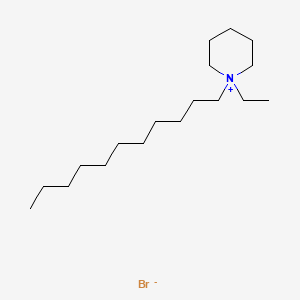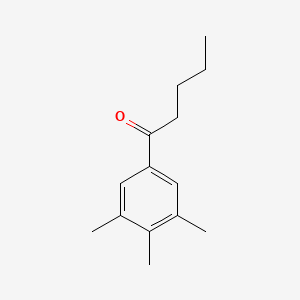
Bleomycin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bleomycin A1 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which includes several related compounds such as bleomycin A2 and B2. This compound is primarily known for its antitumor properties and is used in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer .
準備方法
Synthetic Routes and Reaction Conditions: Bleomycin A1 is typically isolated from the fermentation broth of Streptomyces verticillus. The process involves several steps, including extraction, purification, and crystallization. High-performance liquid chromatography (HPLC) is often used to separate and purify this compound from other components in the fermentation broth .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces verticillus. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the yield of this compound. After fermentation, the compound is extracted and purified using techniques like ion-paired reversed-phase HPLC .
化学反応の分析
Types of Reactions: Bleomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the chelation of metal ions, primarily iron, which leads to the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include metal ions like iron and oxygen. The reaction conditions often involve physiological pH and temperature, as these conditions are relevant to its biological activity .
Major Products Formed: The major products formed from the reactions of this compound include DNA fragments resulting from the cleavage of DNA strands. This cleavage is primarily due to the formation of free radicals that attack the DNA .
科学的研究の応用
Bleomycin A1 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study metal ion chelation and free radical formation. Its ability to cleave DNA makes it a valuable tool for understanding oxidative DNA damage .
Biology: In biological research, this compound is used to induce DNA damage in cells, which helps in studying DNA repair mechanisms and the cellular response to DNA damage .
Medicine: Medically, this compound is used in chemotherapy to treat various cancers. It is often used in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of resistance .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique mechanism of action makes it a valuable lead compound for designing novel therapeutics .
作用機序
Bleomycin A1 exerts its effects by binding to DNA and causing strand breaks. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These free radicals attack the DNA, leading to single and double-strand breaks. This DNA damage inhibits DNA synthesis and induces cell death .
Molecular Targets and Pathways: The primary molecular target of this compound is DNA. The pathways involved include the formation of free radicals and the subsequent oxidative damage to DNA. This mechanism is crucial for its antitumor activity .
類似化合物との比較
- Bleomycin A2
- Bleomycin B2
- Vancomycin (another glycopeptide antibiotic)
Comparison: Bleomycin A1 is unique in its ability to chelate metal ions and produce free radicals that cleave DNA. While other bleomycin compounds like bleomycin A2 and B2 share similar structures and mechanisms, this compound is often preferred for its specific antitumor properties. Vancomycin, although a glycopeptide antibiotic, does not share the same DNA-cleaving properties and is primarily used to treat bacterial infections .
This compound stands out due to its potent antitumor activity and its unique mechanism of action involving metal ion chelation and free radical formation. Its diverse applications in scientific research and medicine make it a valuable compound in the field of oncology and beyond.
特性
CAS番号 |
58995-26-9 |
|---|---|
分子式 |
C54H81N17O22S3 |
分子量 |
1416.5 g/mol |
IUPAC名 |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-[2-[4-[4-(3-methylsulfinylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C54H81N17O22S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)91-53-42(38(79)36(77)28(14-72)90-53)92-52-39(80)41(93-54(59)87)37(78)29(15-73)89-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-96(5)88/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71) |
InChIキー |
GMYNGXLEGQPRFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCS(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)







![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)
